molecular formula C14H17ClN2O B1486515 2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)propanamide CAS No. 1154151-27-5

2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)propanamide

Cat. No. B1486515
M. Wt: 264.75 g/mol
InChI Key: ZXBLTWBHXLZJPA-UHFFFAOYSA-N
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Description

2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)propanamide, also known as 2-chloro-N-cyanoethyl-N-dimethylphenylpropanamide, is a chemical compound that is widely used in scientific research. It is a colorless, crystalline solid that is soluble in polar and non-polar solvents. It is also known as “CNDP” or “CDPA” and is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a fluorescent dye.

Scientific Research Applications

Novel Organic Nonlinear Material Synthesis

Research into similar compounds has led to the development of novel organic materials with potential applications in electro-optics and non-linear optics. For instance, the synthesis and characterization of N-(2-chlorophenyl)-(1-propanamide) demonstrated its usefulness in creating single crystals with nonlinear optical properties. This compound was synthesized using a standard method and characterized through techniques such as UV-Vis, IR, NMR, and powder XRD. Its second harmonic generation (SHG) capability was confirmed using an ND:YAG laser, suggesting potential applications in optical devices and materials science (Prabhu & Rao, 2000).

Antimicrobial Properties

Another avenue of research involves the synthesis and antimicrobial evaluation of arylsubstituted halogen(thiocyanato)amides, which share a structural similarity to the target compound. These compounds were synthesized through copper-catalyzed reactions and tested for their antibacterial and antifungal activities, indicating the potential for developing new antimicrobial agents (Baranovskyi et al., 2018).

Molecular Docking and Quantum Chemical Analysis

Further research includes molecular docking and quantum chemical analysis of compounds like 2-chloro-N-(p-tolyl)propanamide, highlighting its potential as an inhibitor for COVID-19 protease. Such studies offer insights into the electronic structure, reactive sites, and medicinal applications of these compounds, underscoring the importance of chemical synthesis and analysis in drug discovery and development (Pandey et al., 2020).

properties

IUPAC Name

2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c1-10-7-11(2)9-13(8-10)17(6-4-5-16)14(18)12(3)15/h7-9,12H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBLTWBHXLZJPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(CCC#N)C(=O)C(C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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